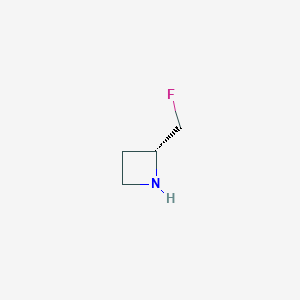

(R)-2-(Fluoromethyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8FN |

|---|---|

Molecular Weight |

89.11 g/mol |

IUPAC Name |

(2R)-2-(fluoromethyl)azetidine |

InChI |

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m1/s1 |

InChI Key |

FJEHOKRORRMMCC-SCSAIBSYSA-N |

Isomeric SMILES |

C1CN[C@H]1CF |

Canonical SMILES |

C1CNC1CF |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of R 2 Fluoromethyl Azetidine

Influence of Ring Strain on Reactivity

The defining characteristic of the azetidine (B1206935) core is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchwithrutgers.comrsc.org This inherent strain is a primary driver of the chemical reactivity of (R)-2-(Fluoromethyl)azetidine, rendering it susceptible to reactions that relieve this tension, most notably through ring-opening. rsc.orgresearchwithrutgers.comchemrxiv.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgresearchwithrutgers.com

This strain-driven reactivity allows for unique chemical transformations that can be initiated under specific conditions. rsc.orgresearchwithrutgers.com The activation of the ring, typically at the nitrogen atom, facilitates nucleophilic attack at the ring carbons, leading to cleavage of the C–N bonds and the formation of functionalized acyclic amines. rsc.orgnih.govnih.gov This characteristic makes the azetidine ring a valuable synthetic intermediate for accessing 1,3-amino functionalized structures. chemrxiv.org

Reactivity Profiles of the Azetidine Nitrogen Atom

The nitrogen atom in the this compound ring exhibits dual reactivity, capable of acting as both a nucleophile and a center for electrophilic activation.

Nucleophilic Reactivity

The lone pair of electrons on the azetidine nitrogen allows it to function as a nucleophile, reacting with various electrophiles. This reactivity enables the straightforward functionalization of the nitrogen atom. Common transformations include N-acylation, N-sulfonylation, and N-alkylation. researchgate.net For instance, the nitrogen can be functionalized through reactions with acyl chlorides or chloroformates. almerja.comnih.gov

However, the nucleophilicity of the nitrogen in this compound is modulated by the electronic influence of the adjacent fluoromethyl group. The electron-withdrawing nature of the fluorine atom can decrease the basicity and nucleophilicity of the nitrogen atom compared to an unsubstituted azetidine. Despite this, N-functionalization remains a viable and important pathway for the late-stage modification of molecules containing this scaffold. researchgate.net

Electrophilic Transformations

The transformation of the azetidine nitrogen into an electrophilic center is a key strategy for activating the ring towards nucleophilic attack and subsequent ring-opening. nih.gov This is typically achieved by protonation with Brønsted acids, coordination to Lewis acids, or quaternization via alkylation (e.g., with methyl trifluoromethanesulfonate). nih.govnih.govresearchgate.net This activation process generates a positively charged azetidinium ion.

The formation of the azetidinium ion makes the ring's carbon atoms (C2 and C4) highly electrophilic and susceptible to attack by a wide range of nucleophiles, including halides, azides, cyanides, and various oxygen and nitrogen nucleophiles. nih.govresearchgate.netorganic-chemistry.org These ring-opening reactions are often highly regioselective and stereoselective, providing a reliable method for synthesizing polysubstituted linear amines. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.govresearchgate.net

| Activating Agent | Nucleophile | General Product |

| Brønsted Acid (H⁺) | Halide (X⁻) | γ-Haloamine |

| Lewis Acid (e.g., BF₃·OEt₂) | Azide (N₃⁻) | γ-Azidoamine |

| Alkyl Chloroformate (ClCO₂R) | Chloride (Cl⁻) | γ-Chloroamine carbamate |

| Methyl Triflate (MeOTf) | Cyanide (CN⁻) | γ-Cyanoamine |

This table presents generalized outcomes of nucleophilic ring-opening reactions of activated azetidines.

Reactivity at the Fluoromethyl Group

The fluoromethyl group (-CH₂F) presents its own set of potential transformations, although these are often challenging due to the strength of the carbon-fluorine bond.

Activation and Derivatization of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. chem8.org However, modern synthetic methods have been developed for the activation of C–F bonds in monofluorinated aliphatic compounds. These methods often involve transition metals or highly fluorophilic main group elements, such as zirconium or aluminum complexes, which can mediate hydrodefluorination or other functionalization reactions. chem8.orgnih.gov Another approach involves the use of silyl (B83357) radicals under transition-metal-free conditions to achieve defluorinative functionalization. springernature.com While specific examples for this compound are not extensively documented, these advanced methodologies could potentially be applied to replace the fluorine atom with other functional groups.

Transformations of the Carbon-Fluoromethyl Bond

Beyond direct C–F bond cleavage, the fluoromethyl group can undergo other transformations. The carbon atom of the -CH₂F group is an α-carbon, and the protons attached to it (α-protons) can exhibit acidity. youtube.comyoutube.comsketchy.com The presence of the adjacent electronegative fluorine atom can influence the pKa of these protons. Deprotonation of this α-carbon by a strong base would generate a fluoro-stabilized carbanion. youtube.com This nucleophilic intermediate could then, in principle, react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the methyl group, thereby elaborating the side chain of the azetidine. This pathway offers a potential, albeit challenging, route for the functionalization of the fluoromethyl group itself. libretexts.org

Functionalization with Retention of the Azetidine Ring

While ring-opening transformations are synthetically valuable, methods that allow for the functionalization of the azetidine core while preserving the four-membered ring are crucial for elaborating the scaffold and creating analogues with diverse properties.

Direct functionalization at the C2 position, adjacent to the nitrogen atom, can be achieved through a deprotonation/electrophilic trapping sequence. This strategy requires the nitrogen to be protected with a suitable electron-withdrawing group, such as tert-butyloxycarbonyl (Boc) or tert-butylsulfonyl (Bus), which directs the regioselectivity of the lithiation to the C2 (α) position. cnr.it

The process involves treating the N-protected azetidine with a strong base, like n-hexyllithium, to generate a configurationally labile α-lithiated intermediate. cnr.it This intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C2 position, thereby creating a quaternary center. cnr.ituni-muenchen.de This method provides a powerful route to 2,2-disubstituted azetidines. cnr.it

| N-Protecting Group | Base | Electrophile | Resulting C2-Substituent | Reference |

|---|---|---|---|---|

| N-Boc | n-HexLi / (-)-Sparteine | Alkyl Halides (e.g., MeI) | -CH3 | cnr.it |

| N-tPiv | s-BuLi / (-)-Sparteine | Aldehydes (e.g., PhCHO) | -CH(OH)Ph | uni-muenchen.de |

| N-Boc | n-HexLi / TMEDA | I2 | -I | cnr.it |

Functionalization at the C3 position of a pre-formed 2-substituted azetidine ring is more challenging due to the lower acidity of the C3 protons compared to the C2 protons. However, indirect methods have proven effective. For instance, the strain-release functionalization of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can be adapted to install substituents at the C3 position. It has been demonstrated that the ABB precursor can first undergo deprotonation and electrophilic trapping at its C3 position before the strain-release ring-opening, providing a novel route to C3-functionalized 2-(trifluoromethyl)azetidines. researchgate.net

Another emerging strategy involves the difunctionalization of azetines (the unsaturated analogues of azetidines). A copper-catalyzed three-component reaction of azetines with a boryl source and an allyl electrophile allows for the concomitant installation of two versatile functional groups at the C2 and C3 positions with high stereocontrol, yielding 2,3-disubstituted azetidines. nih.gov Furthermore, radical-based hydrothiolation of 2-azetines has been shown to be an effective method for introducing a thiol group at the C3 position with high regio- and stereoselectivity. chemrxiv.org These methods, developed for related systems, showcase advanced strategies that could be adapted for the C3 functionalization of this compound derivatives.

Stereochemical Aspects and Chiral Recognition of R 2 Fluoromethyl Azetidine

Control of Enantiomeric Purity in Synthesis

Achieving high enantiomeric purity is a central challenge in the synthesis of chiral molecules like (R)-2-(Fluoromethyl)azetidine. While specific methods for this exact compound are not extensively documented, general and robust strategies for the enantioselective synthesis of C2-substituted azetidines have been developed and would be applicable. These methods typically rely on the use of chiral auxiliaries, which are temporarily incorporated to direct the stereochemical outcome of a key reaction, and are then removed to afford the enantioenriched product. acs.orgdigitellinc.com

One of the most effective methods involves the use of chiral tert-butanesulfinamides. acs.org This approach begins with the condensation of a 1,3-bielectrophilic precursor with an enantiopure tert-butanesulfinamide, for instance, (R)-tert-butanesulfinamide, to form a chiral sulfinylimine. The subsequent diastereoselective addition of a nucleophile (in this case, a fluoromethyl equivalent) or a cyclization step is directed by the bulky and stereochemically defined sulfinyl group. The resulting diastereomers are typically separable by standard chromatographic techniques. acs.org Once the desired diastereomer is isolated, the sulfinamide auxiliary can be cleaved under acidic conditions to yield the enantiomerically pure C2-substituted azetidine (B1206935) hydrochloride salt. acs.org This strategy provides a versatile and scalable platform for accessing a wide range of C2-substituted azetidines with high enantiomeric excess. acs.orgdigitellinc.com

Another powerful strategy for establishing enantiomeric purity is the catalytic asymmetric difunctionalization of an achiral precursor, such as an azetine. nih.gov Copper-catalyzed reactions, employing chiral bisphosphine ligands, can install two different functional groups across the double bond of an azetine with high enantio- and diastereoselectivity. nih.gov This method allows for the simultaneous construction of two new stereogenic centers at the C2 and C3 positions, providing a highly efficient route to enantioenriched 2,3-disubstituted azetidines. nih.gov

The table below summarizes representative results for the synthesis of chiral C2-substituted azetidines using a chiral auxiliary approach, which could be adapted for the synthesis of this compound. acs.org

| C2-Substituent (R) | Yield over 3 Steps (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Phenyl | 44 | 85:15 | acs.org |

| 4-Methoxyphenyl | 41 | 88:12 | acs.org |

| Vinyl | 21 | 90:10 | acs.org |

| Allyl | 37 | 95:5 | acs.org |

| n-Butyl | 33 | 89:11 | acs.org |

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. nih.gov This puckering creates pseudo-axial and pseudo-equatorial positions for substituents. For a 2-substituted azetidine like this compound, the fluoromethyl group will preferentially occupy the position that minimizes steric and electronic repulsions.

In this compound, the fluoromethyl group is expected to have a strong preference for the pseudo-equatorial position to minimize steric clashes with the substituents on the nitrogen and the hydrogen atom at C3. The gauche interactions between the C2-substituent and the C4-hydrogens, as well as potential 1,3-diaxial-like interactions, are key factors governing the conformational equilibrium. The presence of the electronegative fluorine atom in the fluoromethyl group can also introduce electronic effects, such as hyperconjugation, that may subtly influence the ring's geometry and the rotational preference around the C2-CH2F bond. While specific crystallographic or NMR data for this compound is not available, analysis of related fluorinated heterocycles suggests that fluorine substitution significantly impacts ring pucker and conformational stability. nih.gov

Chiral Transfer in Reactions Involving this compound

A key feature of chiral building blocks like this compound is their ability to transfer stereochemical information to new stereocenters formed during a reaction. This process, known as chiral transfer, is fundamental to asymmetric synthesis. The pre-existing stereocenter at C2 effectively shields one face of the azetidine ring, forcing incoming reagents to approach from the less sterically hindered face.

This principle is well-demonstrated in reactions involving other chiral C2-substituted azetidines. For instance, ring-opening reactions of these chiral heterocycles can proceed with high stereospecificity to generate functionalized, non-cyclic chiral products, effectively transferring the chirality from the azetidine to the new molecule. acs.org Similarly, in ring-forming reactions, complete transfer of chirality from a non-racemic aziridine (B145994) precursor to a C2-substituted azetidine product has been observed, highlighting the robustness of stereochemical information transfer in these strained ring systems. chemrxiv.org

In the case of this compound, any reaction involving the introduction of a new substituent at the C3 position would be heavily influenced by the C2-fluoromethyl group. The incoming electrophile or nucleophile would preferentially attack from the face opposite to the fluoromethyl group, leading to a high degree of stereocontrol in the product. This makes this compound a potentially valuable intermediate for the synthesis of complex molecules with multiple, well-defined stereocenters.

Diastereomeric Control in the Synthesis of Derivatives

When a new stereocenter is created in a molecule that already contains one, the two resulting stereoisomers are diastereomers. Controlling the formation of one diastereomer over the other is a critical aspect of complex molecule synthesis. For derivatives of this compound, the existing (R)-configured center at C2 provides a powerful tool for directing the stereochemical outcome of subsequent reactions, enabling high diastereomeric control.

This control is achieved because the transition state leading to one diastereomer is energetically favored over the transition state leading to the other, primarily due to steric hindrance imposed by the C2-fluoromethyl group. For example, in the synthesis of 2,3-disubstituted azetidines, the relative stereochemistry between the C2 and C3 substituents is often established with high selectivity. acs.org

Studies on the synthesis of 2-(trifluoromethyl)azetidin-3-ols via strain-release reactions have shown that a trans relationship between the hydroxyl group at C3 and the trifluoromethyl group at C2 is preferentially formed. nih.gov This outcome suggests that the nucleophile (a water equivalent) attacks the intermediate from the face opposite to the bulky trifluoromethyl group, resulting in high diastereoselectivity (d.r. = 96:4). nih.gov This principle of kinetic control, where the less sterically hindered pathway is favored, is a general feature in the functionalization of substituted azetidines. acs.org

Furthermore, the α-alkylation of chiral N-substituted azetidine-2-carbonitriles demonstrates excellent diastereoselectivity. The use of a chiral auxiliary on the nitrogen atom directs the approach of an electrophile to the C2 position, resulting in a strong preference for one diastereomer. rsc.orgrsc.org This highlights how stereochemical information can be relayed from one part of the molecule (the N-substituent) to control the formation of a new stereocenter elsewhere (C2).

The table below presents data on the diastereoselective synthesis of C3-functionalized azetidines, illustrating the high level of control achievable, which would be analogous to reactions performed on this compound. nih.gov

| Reaction Type | C2-Substituent | C3-Substituent | Diastereomeric Ratio (d.r.) | Relative Stereochemistry | Reference |

|---|---|---|---|---|---|

| Strain-Release Hydration | -CF3 | -OH | 96:4 | trans | nih.gov |

| Strain-Release Chlorination | -CF3 | -Cl | >96:4 | trans | nih.gov |

| Radical Reduction | -CF3 | -H | 55:45 | cis/trans mixture | nih.gov |

| Ring Closure | -Aryl | -Aryl | - | trans (favored) | acs.org |

Spectroscopic Characterization and Computational Studies of R 2 Fluoromethyl Azetidine

Advanced Spectroscopic Methods for Structural Elucidation

The combination of various spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of molecules like (R)-2-(Fluoromethyl)azetidine. Each method offers unique insights into the molecular framework, from connectivity and functional groups to the precise three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a chiral, fluorinated compound such as this compound, a combination of 1H, 13C, and 19F NMR experiments is essential for a complete analysis.

Proton (1H) NMR: The 1H NMR spectrum of this compound would provide crucial information about the number of different proton environments and their neighboring atoms. The protons of the azetidine (B1206935) ring and the fluoromethyl group would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the carbon bearing the fluoromethyl group (C2) and the methylene (B1212753) protons on the fluoromethyl group itself would be split by the adjacent fluorine atom, resulting in complex multiplets. The protons on the other ring carbons (C3 and C4) would also show distinct signals, with their chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling to adjacent protons.

Carbon-13 (13C) NMR: A proton-decoupled 13C NMR spectrum would reveal the number of unique carbon atoms in the molecule. A key feature would be the splitting of carbon signals by the fluorine atom. The carbon of the fluoromethyl group (CH2F) and the carbon to which it is attached (C2) would appear as doublets due to one-bond (1JCF) and two-bond (2JCF) coupling, respectively. The magnitude of these coupling constants provides valuable structural information. For comparison, in a related series of 2-(trifluoromethyl)azetidines, the 1JC-F coupling constant for the CF3 group is approximately 283 Hz, while the 2JC-F coupling to the C2 carbon is around 31.5 Hz achemblock.com.

Fluorine-19 (19F) NMR: 19F NMR is highly sensitive and provides a direct probe of the fluorine environment. For this compound, the 19F NMR spectrum would be expected to show a triplet due to coupling with the two protons of the fluoromethyl group (2JHF). The chemical shift of this signal would be characteristic of a monofluoromethyl group attached to a saturated heterocyclic ring. For instance, the chemical shift range for CH2F groups is typically between -200 to -220 ppm wikipedia.org.

Chiral Purity Analysis: NMR spectroscopy, particularly in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, can be used to determine the enantiomeric purity of this compound. The two enantiomers would form diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for their quantification.

A representative, though not identical, dataset for a related compound, tert-butyl (cis)-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate, showcases the type of data obtained from such analyses achemblock.com:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 1H | 7.38–7.28 | m | Phenyl-H | |

| 4.82 | dq | J = 9.1, 7.3 | C2-H | |

| 4.46–4.41 | m | C4-H | ||

| 4.31–4.21 | m | C4-H', C3-H | ||

| 1.49 | s | Boc-CH3 | ||

| 13C | 155.6 | s | C=O (Boc) | |

| 134.5 | s | Phenyl-Cipso | ||

| 128.7, 128.4, 127.8 | Phenyl-CH | |||

| 123.9 | q | 1JCF = 283 | CF3 | |

| 81.0 | s | C(CH3)3 (Boc) | ||

| 64.6 | q | 2JCF = 31.5 | C2 | |

| 52.0 | t | C4 | ||

| 36.4 | d | C3 | ||

| 28.3 | q | Boc-CH3 | ||

| 19F | -70.9 | s | CF3 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal which protons are coupled to each other, allowing for the tracing of the proton network within the azetidine ring and the fluoromethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the definitive assignment of the 1H signals to their corresponding 13C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY spectra would be vital for confirming the relative stereochemistry of the substituents on the azetidine ring and for determining the preferred conformation of the ring and the side chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-Boc protected azetidines, characteristic fragmentation pathways often involve the loss of the tert-butyl group (C4H9) and subsequent loss of CO2 xml-journal.net. The fragmentation of this compound would likely involve cleavage of the azetidine ring and loss of the fluoromethyl group, leading to a series of characteristic fragment ions that can be used to confirm the structure.

| Fragmentation Analysis | |

| Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Expected Molecular Ion [M]+ or [M+H]+ | Confirmation of the molecular formula C4H8FN |

| Key Fragmentation Pathways | Loss of the fluoromethyl group (-CH2F) |

| Ring opening and subsequent fragmentation of the azetidine core | |

| For N-protected derivatives (e.g., N-Boc), loss of the protecting group fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds, and the C-F bond.

| Functional Group | Expected Absorption Range (cm-1) |

| N-H stretch (secondary amine) | 3300 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-N stretch | 1000 - 1250 |

| C-F stretch | 1000 - 1400 |

For comparison, the IR spectrum of a related 2-(trifluoromethyl)azetidine (B2671701) derivative showed characteristic bands at 1436, 1395, 1288, 1155, and 1140 cm-1, which are indicative of the vibrations of the fluorinated azetidine core achemblock.com.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This would allow for the unambiguous confirmation of the (R) configuration at the C2 stereocenter. Furthermore, the crystal structure would reveal the solid-state conformation of the azetidine ring, which is typically puckered, and the orientation of the fluoromethyl substituent. In a study of a related crystalline azetidinol, X-ray diffraction analysis was crucial in determining the trans relationship between the hydroxyl and trifluoromethyl groups achemblock.com.

While a complete experimental dataset for this compound is not extensively documented, the application of a suite of advanced spectroscopic techniques, complemented by computational studies, provides a robust framework for its comprehensive structural characterization. The combined insights from 1D and 2D NMR, mass spectrometry, and infrared spectroscopy would allow for the confirmation of its constitution and stereochemistry. Ultimately, single-crystal X-ray crystallography would offer the most definitive proof of its absolute configuration and solid-state conformation. The principles and comparative data outlined herein demonstrate the powerful and complementary nature of these analytical methods in modern chemical research.

Computational Chemistry and Theoretical Investigations

Comprehensive computational studies are essential for a deep understanding of a molecule's behavior at the atomic level. For this compound, such investigations would provide invaluable insights. However, specific data for the following areas of study have not been reported in the reviewed literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, are crucial for elucidating the electronic properties of a molecule. For this compound, these calculations would typically determine parameters like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is fundamental to predicting the molecule's reactivity, stability, and potential interaction sites. The electron-withdrawing nature of the fluoromethyl group is expected to influence the basicity of the azetidine nitrogen and the reactivity of the ring, but specific calculated values are not available.

Conformational Energy Calculations and Ring Strain Analysis

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences and reactivity. Computational analysis is used to determine the puckered conformations of the ring and the energy barriers between them. For a substituted azetidine like this compound, the fluoromethyl group's steric and electronic effects would favor specific ring puckering modes and orientations of the substituent (axial vs. equatorial). Analysis of the potential energy surface would quantify these preferences, but such a study has not been published. The inherent ring strain energy, a key factor in strain-release reactions, remains uncalculated for this specific compound.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound, such as N-alkylation or ring-opening reactions, requires the modeling of transition states. These calculations identify the lowest energy pathways for chemical transformations and provide activation energies, which are key to predicting reaction rates and outcomes. While studies have modeled transition states for reactions of other strained heterocycles, specific models for reactions involving this compound are absent from the literature.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies. These predictions are invaluable for confirming experimental data and assigning spectra. Accurate prediction of the ¹⁹F NMR chemical shift, in particular, would be a key characteristic for this molecule. However, no such theoretical spectra for this compound have been reported.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, revealing their conformational flexibility and interactions with their environment (e.g., solvent). An MD simulation of this compound would illustrate the puckering dynamics of the azetidine ring and the rotational freedom of the fluoromethyl group. This information is crucial for understanding how the molecule's shape fluctuates, which can impact its biological activity and physical properties. To date, no MD simulation studies specifically targeting this compound have been published.

Applications in Advanced Organic Synthesis and Material Science

(R)-2-(Fluoromethyl)azetidine as a Chiral Building Block

Chiral building blocks are essential components in the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical and agrochemical industries. This compound serves as a versatile chiral synthon, providing a stereodefined framework that can be incorporated into larger molecular architectures.

Enantiopure Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules in an enantiopure form is a significant challenge in organic chemistry. The use of chiral building blocks derived from readily available starting materials is a common strategy to address this challenge. This compound, with its defined stereochemistry at the C2 position, can be employed as a starting material or a key intermediate in the total synthesis of natural products and other biologically active compounds. Its strained ring can undergo regioselective and stereospecific ring-opening reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular frameworks nih.govbohrium.com. The fluoromethyl group can also influence the biological activity and pharmacokinetic properties of the final molecule.

Role in Asymmetric Synthetic Methodologies

Beyond its direct incorporation into target molecules, this compound and its derivatives can play a crucial role in the development of asymmetric synthetic methodologies. Chiral azetidines have been successfully utilized as ligands in metal-catalyzed asymmetric reactions and as organocatalysts birmingham.ac.uk. The nitrogen atom of the azetidine (B1206935) ring can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, chiral 2,4-cis-disubstituted amino azetidines have been effectively used as ligands in copper-catalyzed Henry reactions, achieving high enantioselectivities nih.gov. The rigid and concave structure of the azetidine ring in such complexes provides a well-defined chiral pocket that controls the approach of the reactants nih.gov. While specific examples for this compound are still emerging, its structural similarity to these successful ligands suggests its potential in a range of asymmetric transformations.

Application as a Chiral Template in Organic Transformations

A chiral template or auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. Chiral azetidine derivatives have demonstrated their utility as chiral auxiliaries in asymmetric synthesis rsc.orgnih.gov. For example, optically active azetidine-2,4-dicarboxylic acids have been prepared and their corresponding propionamides have undergone asymmetric alkylation rsc.org. The rigid azetidine ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. The predictable stereochemical control exerted by the azetidine scaffold makes this compound a promising candidate for development as a chiral auxiliary in various asymmetric reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Role in Polymerization Chemistry (General Azetidine Applications)

The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines rsc.org. Both cationic and anionic ROP methods have been developed for azetidine and its derivatives rsc.orgnih.gov.

Cationic Ring-Opening Polymerization (CROP): CROP of azetidines typically proceeds via an azetidinium ion intermediate. The polymerization can be initiated by various cationic initiators. This method often leads to the formation of linear or branched poly(trimethylene imine)s and their derivatives.

Anionic Ring-Opening Polymerization (AROP): AROP of N-sulfonylated azetidines has also been reported, providing a route to linear poly(N-sulfonylazetidine)s. The sulfonyl group can be subsequently removed to yield linear poly(trimethylene imine) nih.gov.

The resulting polyamines have a wide range of potential applications, including as gene delivery vectors, in CO2 capture, and as coatings with antibacterial properties rsc.org. While the polymerization of this compound itself has not been extensively reported, the presence of the fluoromethyl group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and biological activity.

Incorporation into Peptidomimetics as Non-Natural Amino Acid Surrogates (General Azetidine Applications)

Peptidomimetics are molecules that mimic the structure and function of natural peptides but exhibit improved properties such as enhanced metabolic stability, bioavailability, and receptor selectivity. The incorporation of non-natural amino acids is a common strategy in the design of peptidomimetics. Azetidine-2-carboxylic acid, a structural analog of proline, has been incorporated into peptides to introduce conformational constraints umich.edu. The smaller ring size of azetidine compared to the pyrrolidine (B122466) ring of proline induces a different type of turn in the peptide backbone.

Fluorinated amino acids are also of great interest in peptide and protein chemistry, as the introduction of fluorine can significantly influence the molecule's conformation, lipophilicity, and metabolic stability rsc.orgbohrium.com. Therefore, this compound, as a fluorinated, conformationally constrained amino acid surrogate, represents a highly attractive building block for the synthesis of novel peptidomimetics rsc.orgnih.govnih.gov. Its incorporation could lead to peptides with unique secondary structures and enhanced therapeutic potential.

Future Perspectives and Emerging Research Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of azetidines has traditionally been challenging, often involving multi-step sequences with poor atom economy. rsc.orgresearchgate.netmedwinpublishers.com Future research is increasingly focused on developing greener and more efficient synthetic methodologies. A primary goal is to move away from classical cyclization reactions that rely on nucleophilic substitution, which can be inefficient for forming four-membered rings, towards more sophisticated and atom-economical approaches. researchgate.net

Key areas of development include:

Catalytic Cycloadditions: The [2+2] cycloaddition between imines and alkenes, such as the aza Paternò-Büchi reaction, is an inherently atom-economical method for constructing the azetidine (B1206935) core. researchgate.netpageplace.de Overcoming current limitations, like the poor photoreactivity of acyclic imines, through visible-light photocatalysis represents a significant area of future research. rsc.org

C-H Amination/Activation: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for synthesizing azetidines from readily available amine precursors. rsc.orgorganic-chemistry.org This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic routes and reducing waste.

Strain-Release Reactions: Utilizing highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes allows for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines through strain-release ring-opening reactions. nih.gov These methods can provide rapid access to complex azetidine scaffolds. nih.gov

| Synthetic Strategy | Description | Advantages | Key Challenges |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition of an imine and an alkene to form an azetidine ring. rsc.org | High atom economy; direct access to the azetidine core. researchgate.net | Often limited by imine isomerization and low photoreactivity of acyclic imines. researchgate.net |

| Intramolecular C-H Amination | Palladium-catalyzed cyclization of amine substrates via activation of typically unreactive C(sp³)–H bonds. organic-chemistry.org | Avoids pre-functionalization; uses inexpensive reagents. rsc.org | Requires specific directing groups (e.g., picolinamide); catalyst loading can be high. organic-chemistry.org |

| Strain-Release Synthesis | Ring-opening of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, with various reagents. nih.gov | Provides access to densely functionalized azetidines. nih.gov | Synthesis of the strained starting materials can be complex. nih.gov |

| Ring Expansion of Aziridines | Conversion of three-membered aziridine (B145994) rings into four-membered azetidine rings. nih.govpageplace.de | Utilizes readily available starting materials. | Can suffer from regioselectivity issues and competing side reactions. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations for Fluorinated Azetidines

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) governs their reactivity, making them susceptible to ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.com This property, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines, can be harnessed for novel synthetic transformations. rsc.orgrsc.orgresearchwithrutgers.com For fluorinated azetidines, the interplay between ring strain and the electronic effects of the fluorine substituent is a fertile ground for discovering new chemical reactivity.

Future research directions include:

Strain-Driven Functionalization: Developing new methods that leverage the release of ring strain to drive reactions, such as ring-opening with novel nucleophiles or electrophiles, can lead to the synthesis of complex acyclic amines containing a fluorinated stereocenter. nih.govrsc.org The regioselective ring-opening of azetidines using reagents like pyridine-HF (Olah's reagent) to produce γ-fluorinated amines is a recent example of this potential. rsc.org

Divergent Reactivity: Exploring how reaction conditions or catalysts can steer the transformation of a single fluorinated azetidine precursor toward multiple, distinct product scaffolds is a key challenge. Harnessing the divergent reactivity of intermediates like aziridinium (B1262131) ylides has shown promise for creating both piperidines and azetidines from common precursors. chemrxiv.org

Fluorine-Directed Reactivity: Investigating how the strongly electron-withdrawing fluoromethyl group at the C2 position influences the reactivity of the azetidine ring is crucial. This includes its effect on the basicity of the nitrogen atom and the susceptibility of adjacent bonds to cleavage. nih.gov

Advancements in Stereoselective Fluorination Methods for Chiral Azetidines

The creation of stereogenic centers bearing a fluorine atom is a significant challenge in organic synthesis. For compounds like (R)-2-(Fluoromethyl)azetidine, the stereochemistry is critical for biological activity. While methods exist for introducing a fluoromethyl group, the direct, stereoselective fluorination of a pre-formed azetidine ring remains an underdeveloped area.

Emerging research in this field is focused on:

Asymmetric Electrophilic Fluorination: Developing new chiral N-F reagents (e.g., analogs of Selectfluor™) or chiral catalysts that can achieve highly enantioselective or diastereoselective fluorination of azetidine-derived enolates or enamides. nih.gov

Nucleophilic Fluorination: Designing methods for the stereoselective ring-opening of chiral aziridines or other precursors with a fluoride (B91410) source to construct the fluorinated azetidine framework. researchgate.net This approach can offer high regioselectivity and control over the stereochemical outcome. researchgate.net

Enzymatic Fluorination: Biocatalysis presents a green and highly selective alternative for fluorination reactions, offering high enantioselectivity under mild conditions. researchgate.net Exploring enzymes capable of acting on azetidine substrates could provide a breakthrough in the synthesis of chiral fluorinated heterocycles.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of promising laboratory-scale syntheses to industrial production is often a major hurdle. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of fluorinated compounds. vapourtec.comnih.gov

Key opportunities in this area include:

Handling Hazardous Reagents: Fluorination often employs hazardous and corrosive reagents. vapourtec.com Continuous flow reactors provide a contained environment that enhances safety, allowing for the use of reagents that are difficult to handle in traditional batch processes. vapourtec.commit.edu

Improved Reaction Control: Flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can improve yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. nih.gov

Scalability and Automation: Flow systems are inherently more scalable than batch reactors. Integrating these systems with automated platforms for reaction optimization and purification can significantly accelerate the development and production of this compound and its derivatives, making them more accessible for research and commercial applications. rsc.org

Computational Design and Prediction of Novel Azetidine Derivatives

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. nih.gov In silico methods can accelerate the design-synthesis-test cycle by predicting the properties of novel molecules before they are synthesized.

Future applications in the context of fluorinated azetidines involve:

Predictive Modeling: Using quantum chemical methods to predict the physicochemical properties of new this compound derivatives, such as their solubility, metabolic stability, and pKa. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the most promising drug-like characteristics. nih.gov

Mechanism Elucidation: Employing computational studies to understand the mechanisms of novel reactions and to rationalize observed stereochemical outcomes. chemrxiv.org This insight can guide the development of more efficient and selective synthetic methods.

Virtual Screening and Docking: Designing and screening virtual libraries of fluorinated azetidine derivatives against biological targets using molecular docking simulations to identify potential new drug candidates. researchgate.net

Overcoming Inherent Synthetic Limitations Associated with Strained Ring Systems

The synthesis of four-membered rings is notoriously challenging due to unfavorable ring strain and entropic factors. researchgate.netmedwinpublishers.com While this strain is key to the unique reactivity of azetidines, it also presents a fundamental obstacle to their synthesis. rsc.orgnih.gov

Major challenges that require continued research focus are:

Inefficient Cyclization: Unimolecular cyclization reactions via nucleophilic substitution, a common strategy for forming five- and six-membered rings, often fail or give low yields for azetidines. researchgate.net Developing novel catalytic systems or reaction conditions to promote these kinetically unfavorable ring closures is a priority.

Ring Instability: The strain within the azetidine ring can lead to undesired decomposition pathways, particularly under acidic or basic conditions or during purification. nih.gov Research into more robust protecting groups and milder reaction and purification protocols is needed to improve the stability and handling of these compounds.

Stereocontrol: Establishing multiple stereocenters on the azetidine ring in a controlled manner is difficult. nih.gov The development of new diastereoselective and enantioselective methods for the synthesis and functionalization of the azetidine core is essential for creating structurally complex and diverse molecules. nih.govuni-muenchen.de

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-(Fluoromethyl)azetidine?

- Methodological Answer : The synthesis typically involves:

- Ring Formation : Azetidine rings can be constructed via aza-Michael addition using β-ketoesters and aldehydes under basic conditions .

- Fluoromethyl Introduction : Fluorine is introduced via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorination reagents (e.g., Selectfluor®) .

- Enantioselectivity : Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) are critical for achieving high enantiomeric excess (ee) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Stereochemical Confirmation : X-ray crystallography or chiral HPLC (e.g., Chiralpak® columns) to verify the (R)-configuration .

- Structural Validation : / NMR for fluorine positioning and NMR for carbon backbone analysis .

- Purity Assessment : GC-MS or LC-MS to detect impurities, especially regioisomers from fluorination .

Q. How is this compound utilized in medicinal chemistry research?

- Methodological Answer :

- Building Block : Its rigid azetidine ring and fluorine enhance metabolic stability and binding affinity in drug candidates (e.g., protease inhibitors or GPCR modulators) .

- Probe Development : Used to study enzyme-substrate interactions (e.g., monoacylglycerol lipase) via radiolabeling (e.g., for PET tracers) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental stereochemical outcomes in fluoromethylated azetidines?

- Methodological Answer :

- DFT Calculations : Compare optimized transition states (e.g., Gaussian 16) with experimental ee values to identify overlooked steric/electronic factors .

- Cross-Validation : Use vibrational circular dichroism (VCD) or NOE NMR to validate absolute configuration .

Q. What strategies optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer :

- Solvent Selection : DMF or DMSO enhances fluorination efficiency but may require post-reaction purification via column chromatography .

- Catalyst Loading : Reduce metal catalyst concentrations (e.g., Pd/C or Ru complexes) to <1 mol% while maintaining ee >95% .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during fluoromethylation .

Q. How does the fluoromethyl group influence the biological activity of azetidine-containing compounds?

- Methodological Answer :

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies using liver microsomes .

- Target Binding : Fluorine’s electronegativity enhances hydrogen bonding with residues in enzymatic active sites (e.g., monoacylglycerol lipase) .

Q. What experimental approaches troubleshoot low enantiomeric purity in this compound synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .

- Kinetic Resolution : Employ enzymes like lipases for selective hydrolysis of undesired enantiomers .

Q. How can computational modeling guide the design of this compound derivatives for specific targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases) .

- ADMET Prediction : SwissADME or QikProp to optimize logP, solubility, and blood-brain barrier penetration .

Q. What are the stability challenges of this compound under physiological conditions?

- Methodological Answer :

- pH Sensitivity : Stability assays in buffers (pH 1–10) show degradation above pH 8 due to ring-opening .

- Thermal Stability : TGA/DSC analysis reveals decomposition >150°C, requiring storage at −20°C under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.